Iodine Green

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Iodine Green is a synthetic dye belonging to the triarylmethane class, characterized by its vibrant green color. Its chemical structure is represented by the empirical formula , with a molecular weight of approximately 472.5 g/mol . This compound is closely related to other dyes such as methyl green and ethyl green, differing primarily by the presence of an additional methyl group compared to methyl green . Iodine Green is soluble in both water and ethanol, making it versatile for various applications .

- Staining Reactions: Iodine Green is used in histology for staining chromatin and amyloid deposits, where it imparts a distinct coloration that aids in microscopic analysis .

- Charge Transfer Complexes: The dye can form charge-transfer complexes when interacting with Lewis bases, which can lead to shifts in absorption spectra .

Iodine Green has been noted for its biological activity, particularly in histological applications. It has been utilized for:

- Staining Chromatin: This allows for the visualization of nuclear material in cells, which is crucial for cytological studies.

- Amyloid Staining: The dye can stain amyloid deposits red, assisting in the diagnosis of diseases like Alzheimer's .

The synthesis of Iodine Green typically involves the following steps:

- Starting Materials: The synthesis begins with trimethylrosaniline, a precursor dye.

- Methylation: An additional methyl group is introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

- Purification: The resulting product is purified through crystallization or chromatography to obtain pure Iodine Green .

Iodine Green finds application primarily in the field of histology and biological staining. Its specific uses include:

- Histological Staining: Used extensively for staining tissues to visualize cellular structures under a microscope.

- Fluorescent Dye: Employed as a fluorescent marker in biological research, aiding in the study of cellular processes .

Studies involving Iodine Green often focus on its interactions with biological tissues and other chemical compounds:

- Binding Affinity: Research has indicated that Iodine Green binds effectively to nucleic acids and proteins, making it useful for various biological assays.

- Fluorescence Properties: The dye's fluorescence characteristics are studied to enhance imaging techniques in microscopy .

Iodine Green shares structural similarities with several other dyes within the triarylmethane class. Here are some comparable compounds:

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| Methyl Green | Contains fewer methyl groups than Iodine Green | Commonly used in histology; less toxic |

| Ethyl Green | Similar structure but with ethyl groups | Used for similar applications as Methyl Green |

| Malachite Green | A triarylmethane dye with a different color | Known for its antifungal properties |

| Crystal Violet | Another triarylmethane dye | Widely used as a Gram stain |

Iodine Green's uniqueness lies in its specific structural modifications that enhance its staining properties for chromatin and amyloid, setting it apart from these similar compounds .

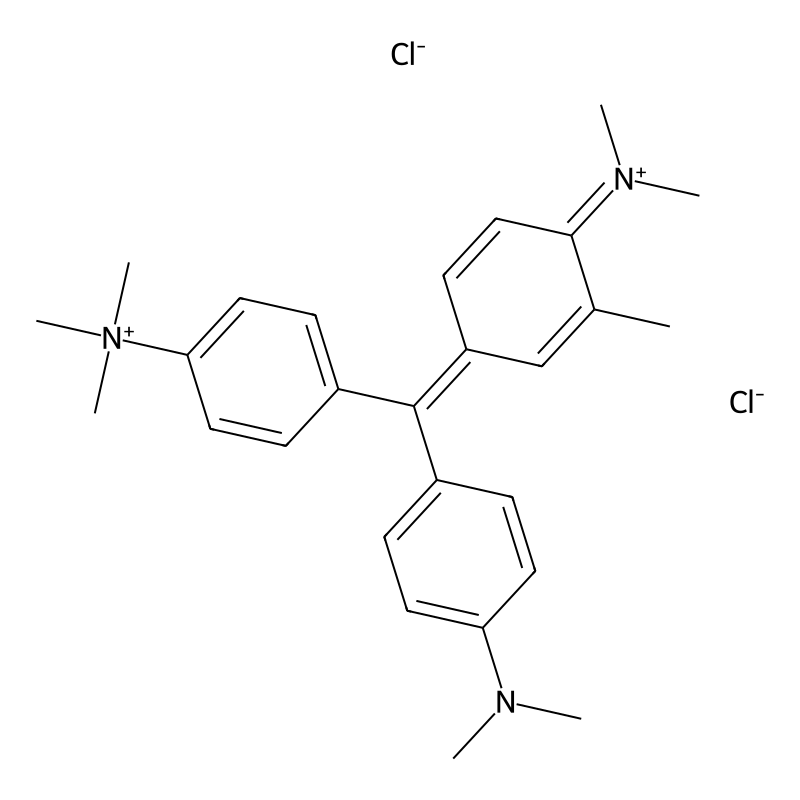

Molecular Structure

Triphenylmethane Framework

Iodine Green is fundamentally based on the triphenylmethane structural framework, which consists of a central carbon atom bonded to three phenyl rings [1] [2]. The triphenylmethane scaffold serves as the basic skeleton for numerous synthetic dyes, forming what is known as the triarylmethane dye family [3]. In the case of Iodine Green, this framework has been modified through the introduction of specific functional groups that impart the compound's characteristic properties and coloration [1] [2].

The triphenylmethane core structure provides extensive conjugation throughout the molecule, which is critical for the compound's chromophoric properties [4]. This conjugated system allows for the delocalization of positive charge across all three aromatic rings, contributing to the stability and color characteristics of the dye [4]. The framework's aromatic nature facilitates electron delocalization, which is essential for the compound's function as a histological staining agent [1] [2].

Iminium Salt Characteristics

Iodine Green is classified as an iminium salt, characterized by the presence of positively charged nitrogen atoms within its structure [1] [5]. The iminium salt nature of Iodine Green arises from the formation of carbon-nitrogen double bonds with a positive charge on the nitrogen atom [1] [5]. This iminium character is fundamental to the compound's chemical behavior and its interaction with biological substrates during histological staining procedures [1] [2].

The iminium salt structure contributes to the compound's overall cationic nature, with the molecule carrying a net positive charge of plus two [2]. This positive charge distribution is stabilized through resonance structures within the conjugated system, allowing the charge to be delocalized across multiple atoms within the molecular framework [2] [6]. The iminium salt characteristics also influence the compound's solubility properties and its affinity for negatively charged cellular components [1] [5].

Quaternary Ammonium Components

The molecular structure of Iodine Green incorporates quaternary ammonium components, which are nitrogen atoms bonded to four substituents, resulting in a permanent positive charge [1] [5]. These quaternary ammonium groups are positioned at specific locations within the triphenylmethane framework, contributing to the overall charge distribution of the molecule [2] [6]. The presence of quaternary ammonium components is characteristic of many cationic dyes and plays a crucial role in their staining properties [7].

The quaternary ammonium functionality includes trimethylazaniumyl groups, where nitrogen atoms are bonded to three methyl groups and one aryl group [2] [6]. This structural feature creates permanently charged centers that are independent of solution conditions, unlike other nitrogen-containing functional groups that may be influenced by environmental factors such as solution acidity or alkalinity [7]. The quaternary ammonium components enhance the compound's ability to interact electrostatically with negatively charged biological molecules [1] [5].

Chemical Composition

Molecular Formula Analysis (C27H35N3+2)

The cationic portion of Iodine Green has the molecular formula C27H35N3+2, representing a complex organic molecule with twenty-seven carbon atoms, thirty-five hydrogen atoms, and three nitrogen atoms carrying a net positive charge of plus two [2]. This molecular formula corresponds to the active dye component, which exists as a dication in solution [2] [6]. The molecular weight of this cationic species is 401.6 grams per mole, reflecting the substantial size of the organic framework [2].

The complete Iodine Green compound, including counterions, has the molecular formula C27H35Cl2N3, with a molecular weight of 472.5 grams per mole [1] [5]. The compound exists as a salt composed of the organic cation and chloride anions in a 1:2 ratio, maintaining electrical neutrality [1] [5]. This stoichiometric relationship is critical for understanding the compound's behavior in solution and its crystalline structure [1] [5].

| Property | Cation | Complete Compound |

|---|---|---|

| Molecular Formula | C27H35N3+2 | C27H35Cl2N3 |

| Molecular Weight | 401.6 g/mol | 472.5 g/mol |

| Net Charge | +2 | 0 |

| Ion Ratio | - | 1:2 (cation:chloride) |

Structural Representation

The structural representation of Iodine Green reveals a complex arrangement of aromatic rings connected through a central carbon atom with extended conjugation throughout the molecule [2] [6]. The structure features multiple phenyl rings substituted with dimethylamino groups and quaternary ammonium functionalities [2]. The central methylidene bridge connects the various aromatic components, creating a framework that allows for extensive electron delocalization [2] [6].

The molecule contains a dimethylamino group attached to one phenyl ring, while another phenyl ring carries a trimethylazaniumyl quaternary ammonium group [2] [6]. A third aromatic component consists of a methylated cyclohexadienyl ring system with a dimethylazaniumylidene group [2]. This complex arrangement creates multiple sites for charge delocalization and contributes to the compound's unique spectroscopic properties [2] [6].

International Union of Pure and Applied Chemistry Nomenclature

The International Union of Pure and Applied Chemistry nomenclature for the cationic component of Iodine Green is [4-[(E)-[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidene-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-trimethylazanium [2] [6]. This systematic name precisely describes the molecular structure, indicating the positions and nature of all substituents within the framework [2] [6].

The nomenclature reflects the compound's complex structure, specifying the configuration of double bonds, the positions of functional groups, and the nature of the charged centers [2] [6]. The systematic name also indicates the presence of both iminium and quaternary ammonium functionalities within the same molecule [2] [6]. This detailed nomenclature is essential for unambiguous identification of the compound in scientific literature and regulatory documentation [2] [6].

Physicochemical Properties

Solubility Profile

Iodine Green demonstrates favorable solubility characteristics in both aqueous and organic polar solvents [8] [9]. The compound is readily soluble in water, a property that is attributed to its ionic nature and the presence of charged functional groups that can interact favorably with water molecules through electrostatic interactions [8] [9]. This aqueous solubility is particularly important for its applications in histological procedures where aqueous solutions are commonly employed [8] [9].

The dye also exhibits solubility in ethanol, indicating its compatibility with alcoholic solvents [8] [9]. This dual solubility profile allows for flexibility in formulation and application procedures [8] [9]. The compound's solubility behavior is consistent with other cationic triphenylmethane dyes, which typically demonstrate good solubility in polar solvents due to their charged nature [8] [9].

| Solvent | Solubility | Citation |

|---|---|---|

| Water | Soluble | [8] [9] |

| Ethanol | Soluble | [8] [9] |

| Benzene | Insoluble | [8] |

| Ether | Insoluble | [8] |

Spectroscopic Characteristics

The spectroscopic characteristics of Iodine Green include distinctive absorption maxima that define its optical properties [9]. The compound exhibits absorption maxima at approximately 630 nanometers and 420 nanometers, which correspond to electronic transitions within the conjugated system [9]. These absorption bands are responsible for the compound's characteristic green color, as they represent the wavelengths of light that are preferentially absorbed by the molecule [9].

The absorption at 630 nanometers corresponds to the primary chromophoric transition, while the secondary absorption at 420 nanometers represents additional electronic transitions within the extended conjugated system [9]. These spectroscopic properties are consistent with other triphenylmethane dyes, which typically exhibit multiple absorption bands due to their complex electronic structures [9]. The specific wavelengths and intensities of these absorptions are influenced by the particular substitution pattern and electronic environment within the molecule [9].

Stability Parameters

The stability parameters of Iodine Green are influenced by its chemical structure and ionic nature [1] [5]. As an iminium salt with quaternary ammonium components, the compound exhibits stability under normal storage conditions [1] [5]. The presence of multiple charged centers within the molecule contributes to its overall stability through charge delocalization and resonance stabilization [1] [5].

The compound's stability is also related to its resistance to hydrolysis and other chemical degradation processes under typical laboratory conditions [1] [5]. The quaternary ammonium groups are particularly stable, as they are permanently charged and do not undergo protonation or deprotonation reactions that might affect other nitrogen-containing compounds [7]. This stability makes Iodine Green suitable for long-term storage and reliable performance in analytical applications [1] [5].

Colorimetric Properties

The colorimetric properties of Iodine Green are fundamentally related to its electronic structure and the presence of an extended conjugated system [9]. The compound exhibits a characteristic green color, which results from the selective absorption of specific wavelengths of visible light and the transmission or reflection of others [9]. The green coloration is achieved through the absorption of light in the red and blue regions of the visible spectrum, allowing green wavelengths to be observed [9].

The intensity and hue of the green color are influenced by the concentration of the dye in solution and the specific environmental conditions [9]. The compound's colorimetric properties make it particularly useful as a histological stain, where its distinct color provides contrast against biological tissues [9] [10]. The colorimetric characteristics are stable under normal laboratory conditions, ensuring consistent performance in staining applications [9] [10].

| Colorimetric Property | Value | Citation |

|---|---|---|

| Primary Color | Green | [9] |

| Absorption Maximum 1 | ~630 nm | [9] |

| Absorption Maximum 2 | ~420 nm | [9] |

| Application | Histological staining | [9] [10] |

| Color Stability | Stable under normal conditions | [9] |

Synthetic Pathways

The synthesis of Iodine Green, a triarylmethane dye compound, involves well-established chemical pathways that have been refined through decades of research and industrial application. The primary synthetic routes encompass condensation reactions and iodination procedures, each offering distinct advantages in terms of efficiency, selectivity, and environmental compatibility.

Condensation Reactions

The foundational synthesis of Iodine Green involves the condensation of aromatic amines with formaldehyde, followed by iodination . This two-step process is characterized by its reliance on acidic catalysts to facilitate the formation of the triarylmethane backbone . The condensation reaction typically proceeds under controlled temperature conditions ranging from 25 to 80 degrees Celsius, utilizing various acidic catalysts including sulfuric acid and Lewis acids such as ferric chloride [2].

The mechanism begins with the electrophilic attack of the protonated formaldehyde on the aromatic amine, forming a carbocation intermediate. This intermediate subsequently undergoes cyclization and further condensation steps to establish the characteristic triarylmethane structure. The reaction yields typically range from 70 to 95 percent, depending on the specific reaction conditions and catalyst employed [2].

Modern variations of this condensation approach have incorporated iodine as both a catalyst and reactant. Research has demonstrated that using 10 mole percent of iodine in toluene with aromatic aldehydes can produce triarylmethane derivatives with yields of 85 to 92 percent within 6 to 8 hours [2]. This methodology offers improved atom economy and reduced environmental impact compared to traditional heavy metal catalysts.

Iodination Procedures

The iodination step represents a critical phase in Iodine Green synthesis, where iodine atoms are incorporated into the aromatic ring system. Several methodologies have been developed to achieve this transformation, ranging from traditional electrophilic aromatic substitution to modern green chemistry approaches [3] [4].

Molecular iodine remains the most commonly employed iodinating agent, typically used in combination with oxidizing agents such as hydrogen peroxide or potassium permanganate [5] [6]. The reaction conditions generally involve acidic media at temperatures between 60 and 80 degrees Celsius, yielding iodinated products in the range of 63 to 92 percent [7] [4].

Recent advances have focused on developing environmentally benign iodination protocols. A notable example is the green iodination method using iodine and hydrogen peroxide in aqueous media, which requires only 10 mole percent of iodine catalyst and 0.3 equivalents of hydrogen peroxide [8] [9]. This system generates water as the only reaction byproduct and achieves yields of 85 to 98 percent [9].

The mechanistic pathway for these iodination reactions typically involves the formation of electrophilic iodine species, such as hypoiodite or iodite intermediates, which subsequently attack the electron-rich aromatic rings [5] [6]. The regioselectivity of iodination can be controlled through careful selection of reaction conditions and the electronic properties of the substrate aromatic compounds [4] [10].

Modern Synthetic Approaches

Contemporary synthetic methodologies for Iodine Green production have embraced principles of green chemistry and sustainable manufacturing. These approaches prioritize atom economy, reduced waste generation, and the use of environmentally benign solvents and reagents [11] [12].

Electrochemical synthesis represents a significant advancement in sustainable iodine compound production. This metal-free approach enables the recyclable catalytic synthesis of hypervalent iodine compounds through anodic oxidation of iodine precursors [12] [13]. The electrochemical method offers several advantages, including the ability to recover 70 to 80 percent of the iodine catalyst and the elimination of stoichiometric oxidants typically required in conventional methods [14].

Photocatalytic methodologies have emerged as another environmentally friendly approach to iodine compound synthesis. These methods utilize visible light activation to promote oxidative transformations and enable the formation of carbon-iodine bonds under mild reaction conditions [15]. The photocatalytic approach demonstrates high selectivity and minimal waste generation, making it particularly attractive for pharmaceutical and fine chemical applications.

Solvent-free mechanochemistry represents a revolutionary approach to iodine compound synthesis, particularly for heterocyclic systems such as pyrimidines [4] [10]. This grinding method eliminates the need for organic solvents entirely, achieving iodination through solid-state reactions that require only 20 to 30 minutes of reaction time [4]. The mechanochemical approach yields products in the range of 70 to 98 percent while maintaining excellent environmental credentials [10].

Industrial Production Methods

Industrial-scale production of iodine compounds, including Iodine Green, relies on several established methodologies that balance economic efficiency with product quality. The primary industrial approaches include brine extraction, ion-exchange methods, and specialized recovery techniques from various iodine-containing sources [16] [17].

The brine extraction method, particularly the blow-out process, represents the most widely employed industrial technique for iodine recovery [16] [18]. This process involves the treatment of iodine-rich brines containing 100 to 150 parts per million of iodine with chlorine to oxidize iodide to molecular iodine [19] [16]. The liberated iodine is subsequently removed through air stripping and recovered through absorption in hydriodic and sulfuric acid solutions [19] [16].

Ion-exchange methodology provides an alternative industrial approach that offers superior selectivity and reduced environmental impact [19] [20]. This process utilizes specialized anion-exchange resins to selectively adsorb iodine species from oxidized brine solutions [19]. The loaded resins are subsequently eluted with caustic solutions, followed by acidification and precipitation to recover pure iodine [19].

Modern industrial facilities have increasingly adopted integrated production systems that combine multiple recovery methods to maximize efficiency and minimize waste generation [21] [16]. These facilities incorporate advanced process control systems, predictive maintenance protocols, and real-time monitoring capabilities to ensure consistent product quality and operational efficiency [21].

Purification Techniques

The purification of Iodine Green and related iodine compounds requires sophisticated separation techniques to achieve the high purity levels demanded by pharmaceutical and industrial applications. Several methodologies have been developed to address the specific challenges associated with iodine compound purification [22] [23].

Sublimation represents the most effective purification technique for achieving pharmaceutical-grade purity levels [19] [17]. This method involves heating the crude iodine product under a layer of concentrated sulfuric acid, which prevents oxidation while facilitating the sublimation process [19]. The sublimed material typically achieves purity levels of 99.7 percent or higher, meeting the stringent requirements of United States Pharmacopeia and British Pharmacopoeia standards [24] [25].

Recrystallization techniques utilizing ethanol-chloroform solvent systems provide an effective means of purifying iodine compounds at intermediate scales [22]. This approach achieves purity levels in the range of 95 to 99 percent while maintaining reasonable recovery yields [22]. The selection of appropriate solvent systems is critical for optimizing both purity and yield parameters.

Column chromatography offers precise control over purification for research and analytical applications [23]. Silica gel columns with carefully selected eluent systems enable the separation of closely related iodine compounds and the removal of trace impurities [23]. While this technique is primarily suited for analytical and small-scale preparative applications, it provides excellent resolution and purity control.

Aqueous extraction methods have gained prominence in large-scale industrial purification processes due to their environmental compatibility and cost-effectiveness [26]. These water-based separation techniques utilize the differential solubility properties of iodine compounds to achieve effective purification while minimizing the use of organic solvents [26].

Quality Control Standards

Rigorous quality control standards are essential for ensuring the consistency and safety of Iodine Green products across pharmaceutical, industrial, and research applications. These standards encompass comprehensive analytical testing protocols, specification requirements, and documentation procedures [27] [28].

Iodine content determination represents the primary quality control parameter for Iodine Green products. The standard analytical method involves titration with sodium thiosulfate solution, which provides accurate quantification of total iodine content [27] [29]. Industrial-grade specifications typically require iodine content of 99.7 percent or higher, with pharmaceutical-grade materials meeting even more stringent requirements [24] [27].

Purity assessment utilizes ultraviolet-visible spectroscopy to verify the characteristic absorption properties of Iodine Green compounds [30]. The lambda maximum verification at approximately 620 nanometers serves as a critical identity test, while the overall spectral profile provides information about the presence of impurities or degradation products . These spectroscopic methods are performed on every batch to ensure product consistency.

Moisture content analysis employs Karl Fischer titration to quantify water content in Iodine Green products [27]. The specification for non-volatile matter typically requires levels below 0.02 percent to prevent stability issues and ensure optimal performance in end-use applications [24] [27]. This analysis is conducted weekly to monitor storage stability and packaging integrity.